An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine
An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-methyl-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research. Its structure is characterized by three key features: a D-configuration stereocenter, a methyl group at the para (4th) position of the phenyl ring, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.
The D-configuration offers resistance to enzymatic degradation by proteases, which are stereospecific for naturally occurring L-amino acids. This property is highly desirable in drug development as it can significantly enhance the in vivo stability and half-life of peptide-based therapeutics[1]. The 4-methyl substituent on the phenyl ring increases the hydrophobicity of the amino acid side chain, which can modulate the peptide's interaction with biological targets and improve its pharmacokinetic profile[2][3]. The Boc group is an acid-labile protecting group essential for controlling the stepwise assembly of amino acids during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus[4][5].
This guide provides a comprehensive overview of the technical data, applications, and experimental protocols associated with Boc-4-methyl-D-phenylalanine.
Core Properties and Specifications
Quantitative data for Boc-4-methyl-D-phenylalanine and its parent compound are summarized below for easy reference and comparison.
| Property | Boc-4-methyl-D-phenylalanine | 4-Methyl-D-phenylalanine |
| Synonyms | Boc-D-Phe(4-Me)-OH, Boc-p-Me-D-Phe-OH | D-Phe(4-Me)-OH, H-D-Phe(4-Me)-OH |
| CAS Number | 80102-27-8[6] | 49759-61-7[3] |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₀H₁₃NO₂[3][7] |
| Molecular Weight | 279.34 g/mol [2] | 179.23 g/mol [3] |
| Appearance | White to off-white powder | Off-white powder[3] |
| Purity (HPLC) | ≥ 99% | ≥ 99%[3] |
| Melting Point | 79-86 °C[2] | Not specified |
| Storage Conditions | 0 - 8 °C[2][3] | 0 - 8 °C[3] |
Applications in Research and Drug Development
Boc-4-methyl-D-phenylalanine is a versatile tool primarily used in the following areas:
-
Peptide Synthesis : It is a fundamental building block for creating synthetic peptides. The Boc protecting group allows for its controlled incorporation into a growing peptide chain using the well-established Boc-SPPS (Solid-Phase Peptide Synthesis) methodology[4][8][9].
-
Drug Development : The unique structural features of this amino acid are leveraged to design novel peptide-based drug candidates. The D-isomer configuration enhances stability against proteolysis, a major hurdle for peptide therapeutics[1]. The 4-methyl group increases hydrophobicity, which can improve membrane permeability and affinity for specific biological targets[2][3].
-
Protein Engineering : Researchers use this and other unnatural amino acids to engineer proteins with modified structures and functions, leading to improved stability, novel binding properties, or altered enzymatic activity[3].
-
Neurological Disorder Research : Phenylalanine derivatives are often explored in the development of therapeutics targeting neurological pathways, and the modifications present in Boc-4-methyl-D-phenylalanine can enhance drug efficacy and specificity[3].
Experimental Protocols
The most common application of Boc-4-methyl-D-phenylalanine is its incorporation into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of Boc-4-methyl-D-phenylalanine into a Peptide Chain via Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-4-methyl-D-phenylalanine to a resin-bound peptide chain.
1. Materials and Reagents:
-
Resin: Merrifield or PAM resin with the N-terminus deprotected peptide chain.
-
Amino Acid: Boc-4-methyl-D-phenylalanine.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][9].
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: DIEA.
-
-
Solvents: DCM, Dimethylformamide (DMF), Methanol (MeOH).
-
Washing Solvents: DCM, DMF.
2. Methodology:
Step A: N-α-Boc Deprotection
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate the mixture for 2-5 minutes (pre-wash)[4].
-
Drain the solution and add a fresh aliquot of the deprotection solution.
-
Agitate for 20-30 minutes to ensure complete removal of the Boc group[4].
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
Step B: Neutralization
-
Add the neutralization solution (5-10% DIEA in DCM) to the resin to neutralize the protonated N-terminal amine (TFA salt)[9].
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times) to prepare for the coupling step.
Step C: Amino Acid Coupling
-
In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-4 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
Step D: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin if the synthesis is complete.
Visualizations
Workflow for Boc-SPPS Cycle
The following diagram illustrates the cyclical workflow for incorporating an amino acid like Boc-4-methyl-D-phenylalanine in solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Structural Features to Application
This diagram shows how the key structural components of Boc-4-methyl-D-phenylalanine contribute to its utility in drug development.
Caption: Relationship between structural features and therapeutic advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. BOC-4-Methyl-D-phenylalanine | 80102-27-8 [amp.chemicalbook.com]
- 7. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
